3-[2-(2-methylphenoxy)ethoxy]benzaldehyde
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Overview
Description
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O3 It is a benzaldehyde derivative, characterized by the presence of a benzene ring substituted with a 2-(2-methylphenoxy)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol and 3-hydroxybenzaldehyde.
Etherification: 2-methylphenol undergoes etherification with ethylene oxide to form 2-(2-methylphenoxy)ethanol.
Aldehyde Formation: The 2-(2-methylphenoxy)ethanol is then reacted with 3-hydroxybenzaldehyde under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3-[2-(2-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3-methylphenoxy)ethoxy]benzaldehyde
- 3-[2-(4-methylphenoxy)ethoxy]benzaldehyde
- 3-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
Uniqueness
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-5-2-3-8-16(13)19-10-9-18-15-7-4-6-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUJGRYPGZXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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